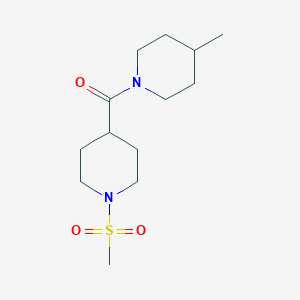
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, commonly known as MDPV, is a synthetic cathinone drug that has gained notoriety for its potent psychoactive effects. MDPV is structurally similar to other synthetic cathinones, such as methylone and mephedrone, which have been associated with a range of adverse effects, including addiction, psychosis, and death. Despite the risks associated with MDPV, it has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
MDPV acts primarily as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of MDPV, including euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
MDPV has a range of biochemical and physiological effects that are responsible for its psychoactive effects. These effects include increased heart rate, elevated blood pressure, and increased body temperature. Additionally, MDPV has been shown to have potent vasoconstrictive effects, which can lead to tissue damage and organ failure.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has a number of advantages and limitations for use in laboratory experiments. One advantage of MDPV is its potent psychoactive effects, which can be used to study the neurobiology of addiction and other psychiatric disorders. Additionally, MDPV is relatively easy to synthesize and can be used in a variety of experimental settings. However, MDPV also has a number of limitations, including its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on MDPV. One area of focus is the development of novel therapeutic agents based on the structure of MDPV. Additionally, research is needed to better understand the long-term effects of MDPV use, including its potential for addiction and other adverse effects. Finally, research is needed to develop new methods for detecting MDPV use, which can help to prevent its abuse and misuse.
Méthodes De Synthèse
MDPV is typically synthesized using a multi-step process that involves the reaction of piperidine with methylamine and a ketone precursor. The resulting product is then treated with sulfuric acid and distilled to yield MDPV. The synthesis of MDPV is relatively straightforward and can be accomplished using standard laboratory equipment.
Applications De Recherche Scientifique
MDPV has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDPV has potent antidepressant and anxiolytic effects, making it a promising candidate for the treatment of depression and anxiety disorders. Additionally, MDPV has been shown to have potent analgesic effects, making it a potential alternative to opioid painkillers.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-11-3-7-14(8-4-11)13(16)12-5-9-15(10-6-12)19(2,17)18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKLOMXQPNVPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[1-(methylsulfonyl)piperidin-4-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)
![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)



![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)


